REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[C:10]([O:11][CH3:12])=[CH:9][C:8]([O:13][CH3:14])=[CH:7][C:6]=1[O:15][CH3:16])=O.[NH2:17][C:18]([NH2:20])=[S:19]>CCO>[CH3:16][O:15][C:6]1[CH:7]=[C:8]([O:13][CH3:14])[CH:9]=[C:10]([O:11][CH3:12])[C:5]=1[C:3]1[N:17]=[C:18]([NH2:20])[S:19][CH:2]=1
|
Name
|
|
Quantity
|
2.49 g
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Type
|
reactant
|
Smiles
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BrCC(=O)C1=C(C=C(C=C1OC)OC)OC
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Name
|
|
Quantity
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0.67 g
|
Type
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reactant
|
Smiles
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NC(=S)N
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Name
|
|
Quantity
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16 mL
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Type
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solvent
|
Smiles
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CCO
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
|
Details
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at reflux for 60 min
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Duration
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60 min
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Type
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CONCENTRATION
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Details
|
The solution was concentrated
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Type
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ADDITION
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Details
|
mixed with water (100 mL) and saturated aqueous Na2CO3 (5.0 mL)
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Type
|
FILTRATION
|
Details
|
The resultant precipitate was filtered
|
Type
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CUSTOM
|
Details
|
recrystallized in toluene
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Type
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FILTRATION
|
Details
|
The solids were filtered
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Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=CC(=C1)OC)OC)C=1N=C(SC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.75 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 76.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |